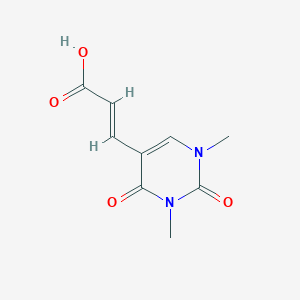![molecular formula C18H14O4 B2810804 5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde CAS No. 853097-47-9](/img/structure/B2810804.png)
5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde is a chemical compound with the CAS Number: 853097-47-9. It has a molecular weight of 294.31 and its IUPAC name is 5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde .
Synthesis Analysis
The synthesis of this compound and similar benzofuran derivatives has been a topic of interest in recent years. One pathway starts from commercially available 5-bromo-2-hydroxy-3-methoxybenzaldehyde. The key transformation in the synthesis is the Stille coupling reaction of benzofuranyl bromide with stannanyl compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C18H14O4 . The InChI code for this compound is 1S/C18H14O4/c1-21-14-4-2-3-12 (9-14)5-7-18-16 (11-19)15-10-13 (20)6-8-17 (15)22-18/h2-11,20H,1H3/b7-5+ .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, benzofuran derivatives are known to be involved in a variety of chemical reactions, particularly in the field of drug discovery .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 164 - 167 degrees Celsius .Applications De Recherche Scientifique
Chemical Structure Analysis and Synthesis
- Noviany et al. (2020) conducted a study focusing on the structural revision of related compounds and synthesis of new derivatives, highlighting the compound's relevance in chemical structure analysis and synthetic chemistry (Noviany et al., 2020).
Biological Evaluation and Potential Therapeutic Uses
- Yang et al. (1991) isolated a naturally occurring benzofuran from S. miltiorrhiza Bunge and evaluated its biological activity, particularly as an adenosine A1 receptor ligand, demonstrating its potential therapeutic applications (Yang et al., 1991).
Antagonist Properties
- Hutchinson et al. (1997) focused on the efficient synthesis of a related compound, reported as a potent A1 adenosine antagonist, indicating its significance in the development of drugs targeting adenosine receptors (Hutchinson, Luetjens, & Scammells, 1997).
Analytical Chemistry Applications
- Fen (2010) developed a method for determining this compound and its by-products during synthesis by HPLC, underscoring its importance in analytical chemistry (Fen, 2010).
Material Science and Polymer Research
- Kubo et al. (2005) described the incorporation of a related π-conjugated polymer into silica, signifying its application in material science and polymer research (Kubo et al., 2005).
Novel Synthesis Methods
- Gao et al. (2011) discussed the synthesis of novel derivatives, showcasing the compound's role in advancing synthetic methodologies (Gao, Liu, Jiang, & Li, 2011).
Biochemical Studies
- Choi et al. (2003) synthesized a related compound as a β-amyloid aggregation inhibitor, illustrating its potential in biochemical and neurological studies (Choi, Seo, Son, & Kang, 2003).
Safety And Hazards
Orientations Futures
Benzofuran and its derivatives, including this compound, are emerging as important scaffolds in the development of new therapeutic agents. They have found wide application in various fields of antimicrobial therapy . Future research in this field is expected to bring innovative pharmaceutical developments with a considerable spectrum of use .
Propriétés
IUPAC Name |
5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-21-14-4-2-3-12(9-14)5-7-18-16(11-19)15-10-13(20)6-8-17(15)22-18/h2-11,20H,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDWERRIRXKMKA-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=C(C3=C(O2)C=CC(=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=C(C3=C(O2)C=CC(=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

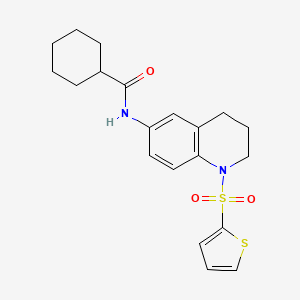
![3,4-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2810723.png)
![ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2810724.png)
![2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B2810726.png)
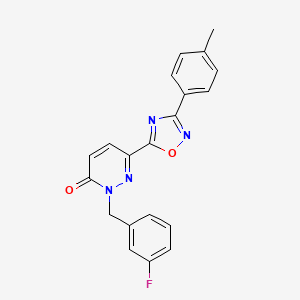
![methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate](/img/structure/B2810729.png)
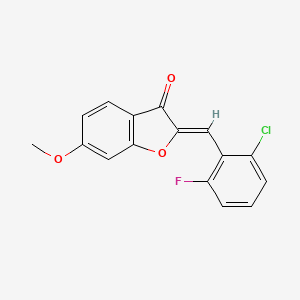
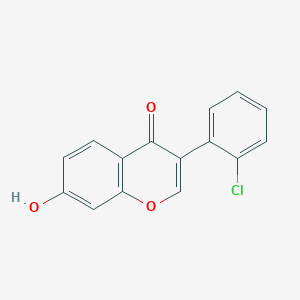
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2810735.png)
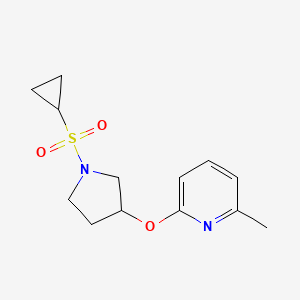
![Tert-butyl 2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2810737.png)
![3-[(4-Isopropylphenyl)sulfonyl]-5-pyrrolidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2810738.png)
![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2810743.png)
